molecular formula C13H15ClN4O3S B2546842 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1351658-01-9

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2546842
CAS No.: 1351658-01-9
M. Wt: 342.8
InChI Key: FUIDKGNIIHMALL-UHFFFAOYSA-N
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Description

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H15ClN4O3S and its molecular weight is 342.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Sulfonamide Derivatives

    The synthesis of sulfonamide derivatives, including those incorporating 1,2,4-oxadiazole rings, is a significant area of study. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities. For example, a study describes the synthesis of sulfonamides with anti-tobacco mosaic virus activity, highlighting the methodological advancements in creating biologically active sulfonamide derivatives (Zhuo Chen et al., 2010).

  • Antibacterial and Antifungal Properties

    Sulfonamide derivatives have been evaluated for their antibacterial and antifungal activities. Compounds incorporating the 1,3,4-oxadiazole ring have shown promising activity against various bacterial and fungal strains. This suggests the potential of such compounds, including those similar to the query compound, in addressing microbial infections (A. Gadad et al., 2000).

  • Anticancer Activities

    Research into sulfonamide derivatives extends into the investigation of their anticancer properties. Novel sulfonamide derivatives carrying biologically active moieties have been synthesized and tested for their ability to inhibit cancer cell growth. These studies underscore the therapeutic potential of sulfonamide derivatives in cancer treatment (M. Ghorab et al., 2016).

  • Enzyme Inhibition

    Sulfonamide compounds are also known for their enzyme inhibition capabilities. Investigations into their role as inhibitors of carbonic anhydrase and other enzymes relevant to disease processes highlight the versatility of sulfonamide derivatives in therapeutic applications (M. Ilies et al., 2003).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide” would require appropriate safety precautions. Without specific safety data, it’s hard to comment on the exact hazards associated with this compound .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDKGNIIHMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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